molecular formula C14H15FN4 B12268866 4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine

4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12268866
M. Wt: 258.29 g/mol
InChI Key: OXGIWVKVFMTPDK-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-fluorophenylpiperazine with pyrimidine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine is unique due to its specific structural features and its ability to selectively inhibit certain biological targets. Its fluorophenyl and pyrimidine moieties contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H15FN4

Molecular Weight

258.29 g/mol

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C14H15FN4/c15-12-3-1-2-4-13(12)18-7-9-19(10-8-18)14-5-6-16-11-17-14/h1-6,11H,7-10H2

InChI Key

OXGIWVKVFMTPDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=CC=CC=C3F

Origin of Product

United States

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